Imidazo[1,2-A]pyridine-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-7(11)9-4-2-1-3-5(9)8-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDIVSBAJOMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611386 | |
| Record name | Imidazo[1,2-a]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327060-83-3 | |
| Record name | Imidazo[1,2-a]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Imidazo 1,2 a Pyridine 2,3 Dione and Analogues
Foundational Synthetic Approaches to the Imidazo[1,2-A]pyridine (B132010) Scaffold
The construction of the fundamental imidazo[1,2-a]pyridine ring system is the cornerstone for accessing its more complex derivatives. Various synthetic routes have been established, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Cyclocondensation and Annulation Reactions
Cyclocondensation reactions represent one of the most traditional and widely employed methods for synthesizing the imidazo[1,2-a]pyridine core. This approach typically involves the reaction of a 2-aminopyridine (B139424) derivative with a bifunctional electrophile, such as an α-halocarbonyl compound. researchgate.netnih.gov The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
A classic example is the condensation of 2-aminopyridines with phenacyl bromides, which can be catalyzed by various agents, including copper silicate, to produce 2-phenyl-substituted imidazo[1,2-a]pyridines. researchgate.net Similarly, reactions with other α-haloketones or related reagents furnish a wide array of substituted imidazo[1,2-a]pyridines. nih.gov Annulation reactions, such as the reaction of 2-chloropyridines with 2H-azirines, also provide a pathway to this heterocyclic system. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyridine, α-Haloketone | Various (e.g., Copper silicate, Reflux) | Substituted Imidazo[1,2-a]pyridines | researchgate.net |
| 2-Aminopyridine, 1,1-dibromo-2-phenylethene | Catalyst-free | 3-Arylimidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Chloropyridine, 2H-azirine | Optimized activation/cyclization | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |
Multicomponent Reaction Paradigms (e.g., Groebke–Blackburn–Bienaymé Reaction)
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the reactants. For the synthesis of imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a paramount example. researchgate.netmdpi.com This acid-catalyzed three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.com
The GBB reaction offers a powerful and flexible route to a diverse library of 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov The reaction mechanism is believed to proceed through the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. mdpi.com Various catalysts, including Lewis acids like scandium(III) triflate and heterogeneous catalysts such as ZnO nanoparticles, have been employed to promote this transformation. mdpi.comnih.gov
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyridine | Aldehyde | Isocyanide | Acid catalyst (e.g., Sc(OTf)₃, ZnO NPs) | 3-Amino-imidazo[1,2-a]pyridines | mdpi.comnih.gov |
| 2-Aminopyridine | Isatin | Isocyanide | One-pot | Tetracyclic fused imidazo[1,2-a]pyridines | mdpi.com |
| 2-Aminopyridine | Arylglyoxal | 4-Hydroxypyran | Catalyst-free, Green solvent | Functionalized Imidazo[1,2-a]pyridines | nih.gov |
Oxidative Coupling and Cyclization Methodologies
Oxidative coupling strategies have emerged as powerful tools for C-N and C-C bond formation in the synthesis of imidazo[1,2-a]pyridines. These methods often utilize an oxidant to facilitate the cyclization process, sometimes under metal catalysis. A common approach involves the aerobic oxidative coupling of 2-aminopyridines with ketones, such as acetophenones, catalyzed by copper salts like CuI. organic-chemistry.org This reaction is thought to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org
Another strategy involves the iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridines under aerobic conditions to yield 2-nitro-3-arylimidazo[1,2-a]pyridines. organic-chemistry.org These oxidative methods are attractive due to their use of readily available starting materials and often environmentally benign oxidants like air (molecular oxygen). organic-chemistry.org
| Reactants | Catalyst/Oxidant | Product Type | Reference |
| 2-Aminopyridine, Acetophenone (B1666503) | CuI / O₂ (aerobic) | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine, Nitroolefin | Fe catalyst / O₂ (aerobic) | 2-Nitro-3-arylimidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine, Ketone, Thiol | Flavin-Iodine dual catalyst / O₂ | 3-Thioimidazo[1,2-a]pyridines | organic-chemistry.org |
Transition-Metal-Catalyzed and Metal-Free Synthetic Protocols
Both transition-metal-catalyzed and metal-free synthetic protocols have been extensively developed for imidazo[1,2-a]pyridine synthesis. rsc.orgnih.gov
Transition-Metal-Catalyzed Protocols: Copper and palladium are the most frequently used metals. Copper-catalyzed reactions include the aerobic oxidative coupling of ketoxime acetates with pyridines and the one-pot reaction of 2-aminopyridines with nitroolefins using air as the oxidant. researchgate.netorganic-chemistry.org Palladium catalysts have been used in ligand-free, three-component reactions to synthesize 2,3-diarylimidazo[1,2-a]pyridines under microwave irradiation. researchgate.net Gold-catalyzed reactions have also been reported, for instance, the synthesis from pyridine N-oxides and alkynes. researchgate.net
Metal-Free Protocols: In an effort to develop more sustainable and cost-effective methods, several metal-free approaches have been established. These include catalyst-free cascade processes from 2-aminopyridine and reagents like 1-bromo-2-phenylacetylene. organic-chemistry.org Iodine-catalyzed methods are also common, such as the three-component condensation of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide. acs.org Furthermore, reactions promoted by ultrasound in green solvents like water have been developed, for example, using a KI/tert-butyl hydroperoxide system to functionalize ketones. organic-chemistry.org
| Protocol Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Metal-Catalyzed | 2-Aminopyridines, Acetophenones | CuI, Aerobic oxidation | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Metal-Catalyzed | 2-Aminopyridines, Nitroolefins | Copper catalyst, Air | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Metal-Free | 2-Aminopyridine, 1-Bromo-2-phenylacetylene | Catalyst-free cascade | 3-Arylimidazo[1,2-a]pyridines | organic-chemistry.org |
| Metal-Free | Aryl aldehyde, 2-Aminopyridine, Isocyanide | I₂ catalyst, Room temp | Imidazo[1,2-a]pyridine derivatives | acs.org |
1,3-Dipolar Cycloaddition Routes
The 1,3-dipolar cycloaddition strategy offers another avenue to the imidazo[1,2-a]pyridine scaffold. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For instance, gold-catalyzed formal 1,3-dipolar annulation between N-pyridinylsulfilimines and ynamides can produce a diverse set of functionalized imidazole derivatives, including the imidazo[1,2-a]pyridine framework. organic-chemistry.org This method allows for the construction of the heterocyclic system with a high degree of control over the substitution pattern.
Advanced Approaches to Functionalized Imidazo[1,2-A]pyridine Derivatives
While the foundational methods described above are excellent for constructing the core imidazo[1,2-a]pyridine ring, the synthesis of highly functionalized derivatives, such as the target Imidazo[1,2-a]pyridine-2,3-dione, requires more advanced strategies. These approaches often involve the direct C-H functionalization of a pre-formed imidazo[1,2-a]pyridine ring or the use of specialized starting materials that carry the desired functionality through the cyclization process. The synthesis of the 2,3-dione would likely proceed via oxidation of a suitable precursor, such as a 2-hydroxy-3-substituted or a 2,3-dihydroxy-imidazo[1,2-a]pyridine derivative.
Recent advances have focused heavily on the site-selective functionalization of the imidazo[1,2-a]pyridine core, particularly at the electron-rich C3 position, but also at the C2 position. nih.govrsc.org These methods introduce a variety of functional groups that can serve as handles for further chemical transformations.
Examples of advanced functionalization include:
C3-Formylation: Copper-catalyzed C3-formylation using DMSO as the formylating reagent and molecular oxygen as the oxidant provides 3-formyl imidazo[1,2-a]pyridine derivatives, which are versatile building blocks. nih.gov
C3-Iodination: Ultrasound-assisted iodination at the C3 position using molecular iodine and tert-butyl hydroperoxide creates 3-iodo-imidazo[1,2-a]pyridines, which are valuable intermediates for cross-coupling reactions. nih.gov
C3-Amination, Alkoxylation, and Thiocyanation: Visible light-induced photocatalysis has enabled a range of C3 functionalizations, including amination with azoles, alkoxycarbonylation with carbazates, and thiocyanation with NH₄SCN. researchgate.net
C2-Functionalization: While more challenging, methods for C2 functionalization are being developed. The synthesis of compounds like 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid demonstrates that oxygen functionality can be introduced at the C2 position. The synthesis of 3,3-difluoro-2-alkoxy-2-arylimidazo[1,2-a]pyridines also shows C2-alkoxylation.
The synthesis of this compound would likely require a two-step approach: first, the synthesis of a dihydroxy- or amino-hydroxy-imidazo[1,2-a]pyridine precursor using the foundational methods, followed by a selective oxidation step. Although a direct, one-pot synthesis of the dione (B5365651) is not prominently described, the extensive toolbox for C-H functionalization provides a clear pathway toward its eventual synthesis.
Regioselective Derivatization at Core Positions
The ability to selectively introduce functional groups at specific positions on the imidazo[1,2-a]pyridine ring is crucial for structure-activity relationship studies and the development of new chemical entities. rsc.org The electron-rich nature of the C3 position makes it particularly susceptible to electrophilic substitution and radical attack. researchgate.net However, methods have been developed to target every carbon atom of the scaffold. rsc.org
Key strategies for regioselective functionalization include:
C3-Functionalization : This is the most common derivatization. Numerous methods exist for arylation, amination, sulfonylation, and carbonylation at this position. nih.govrsc.org For instance, a facile method for synthesizing 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines uses benzyl (B1604629), allyl, or propargyl halides and 2-amino pyridines, proceeding through a formimidamide intermediate. nih.gov Another approach uses a NaIO₄/TBHP-promoted (3+2) cycloaddition of propargyl alcohols and 2-aminopyridines to yield C3-carbonylated imidazopyridines. nih.gov
C2-Functionalization : While less common than C3, methods for C2 substitution exist. Copper-catalyzed reactions of 2-aminopyridines with terminal alkynes can lead to C2-substituted products. researchgate.net
C5-Functionalization : Derivatization at the C5 position is more challenging but can be achieved. Specific directing groups or pre-functionalized pyridine rings are often required to achieve selectivity.
Halogenation : Regioselective halogenation is a key strategy, as the resulting halo-imidazopyridines serve as versatile handles for further cross-coupling reactions. For example, using Selectfluor™ in aqueous conditions allows for the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines. researchgate.net
| Position | Functionalization Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| C3 | Arylation/Alkylation | Benzyl halides, formimidamide chemistry | nih.gov |
| C3 | Carbonylation | Propargyl alcohols, NaIO₄/TBHP | nih.gov |
| C3 | Fluorination | Selectfluor™ in aqueous solution | researchgate.net |
| C3 | Sulfonamidation | Sulfamides, Organometallic Photocatalyst | mdpi.com |
| C2 | Substitution | 2-Aminopyridines, Terminal Alkynes, Cu-catalyst | researchgate.net |
Late-Stage Functionalization Techniques
Late-stage functionalization (LSF) involves modifying a complex molecule, such as a drug candidate, in the final steps of a synthesis. This approach is highly valuable as it allows for the rapid generation of analogues for biological screening without re-synthesizing the core structure from scratch. For imidazo[1,2-a]pyridines, LSF predominantly relies on direct C-H bond activation. researchgate.nettandfonline.com
Notable LSF techniques include:
Photochemical Methods : Visible light photocatalysis has emerged as a powerful tool for LSF. bohrium.commdpi.com These methods often operate under mild conditions and can enable a variety of transformations, including C-H aminomethylation, ethoxy-carbonyl methylation, and C3-azolylation, providing access to diverse functionalized imidazopyridines. mdpi.com
C-H Arylation : Direct arylation of the C3-H bond can be achieved using various methods. One approach uses diphenyliodonium (B167342) or di(p-tBu)phenyliodonium chlorides for the C3-H arylation of 2-arylimidazolo[1,2-a]pyridines. researchgate.net
Radical Reactions : The functionalization of imidazo[1,2-a]pyridines via radical pathways has gained significant traction. rsc.org These reactions can be initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, enabling the introduction of a wide range of functional groups. rsc.org
| Functionalization | Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Arylation | C-H Bond Activation | Iodine | Part of a green protocol for Suzuki and Sonogashira coupling. | tandfonline.com |
| Aminomethylation | Photochemical | Photocatalyst-free, blue-LED irradiation | Eco-compatible, good yields (40-95%). | mdpi.com |
| Alkylation | Photochemical | PTH photocatalyst, Zinc acetate | Driven by sequential C-H activation, excellent yields and regioselectivity. | researchgate.net |
| General | Radical Reactions | Transition metal, metal-free, or photocatalysis | Efficient strategy for direct functionalization of the scaffold. | rsc.org |
Incorporation of Specific Substituents (e.g., phosphonocarboxylates, quinazolines)
The introduction of specific functionalities can impart valuable biological properties to the imidazo[1,2-a]pyridine core.
Phosphonocarboxylates : Analogues of α-phosphonocarboxylates are potent inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT). A series of 12 novel 6-substituted imidazo[1,2-a]pyridine analogs bearing a phosphonopropionate moiety were synthesized to target this enzyme. nih.gov The synthesis involved distinct routes, including one that allowed for late-stage functionalization of the scaffold, which already contained the phosphonoacetate group. nih.gov Final deprotection of ester groups was typically achieved by refluxing in 12 M HCl or by using bromotrimethylsilane (B50905) followed by ethanolysis. nih.gov
Quinazolines : The combination of the imidazopyridine and quinazoline (B50416) scaffolds is of significant interest. A common approach involves the synthesis of fused systems like imidazo[1,2-c]quinazolines. One synthetic route begins with the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 2-aminoethanol. nih.gov This is followed by an acid-promoted cyclodehydration to afford novel 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines. nih.gov These dihalogenated products can then be further diversified using sequential cross-coupling reactions. nih.gov Another strategy involves a multicomponent reaction-initiated synthesis to create imidazopyridine-fused isoquinolinones. beilstein-journals.org
Sustainable and Green Chemistry Aspects in Imidazopyridine Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of imidazo[1,2-a]pyridines has benefited greatly from this shift, with numerous green methodologies being reported. bohrium.com These approaches often feature milder reaction conditions, the use of less toxic reagents, and improved atom economy. tandfonline.comrsc.org
Bio-renewable Catalysis and Reaction Media
A key aspect of green chemistry is the use of renewable resources.
Lignin-Derived Synthesis : A one-pot strategy has been developed for the transformation of lignin (B12514952) β-O-4 model compounds directly into imidazo[1,2-a]pyridines with yields up to 95%. nih.gov This innovative route uses 2-aminopyridine as the nitrogen source and involves a cascade of C-O bond cleavage, C-H bond activation, and cyclization, representing a significant step in valorizing biomass. nih.gov
Bio-benign Catalysts : Catalysts can be developed from natural and non-toxic precursors. For example, a catalyst system derived from bio-benign materials has been applied to the one-pot synthesis of imidazo[1,2-a]pyridines. researchgate.net
Aqueous Media : Performing reactions in water is a primary goal of green chemistry. An efficient synthesis of imidazo[1,2-a]pyridine derivatives has been achieved via a Cu(II)–ascorbate-catalyzed domino A³-coupling reaction in aqueous micellar media, using sodium dodecyl sulfate (B86663) (SDS) as a surfactant. acs.org
Recyclable Catalyst Systems and Solvent-Free Conditions
To improve the sustainability and cost-effectiveness of syntheses, the development of recyclable catalysts and the elimination of volatile organic solvents are paramount.
Recyclable Catalysts : Several recyclable catalyst systems have been reported. One example involves enantioselective catalysts based on copper(II) complexes immobilized on a polymeric carrier, which can be recycled more than ten times without losing enantioselectivity. epa.gov Another system uses a poly(maleic anhydride-alt-1-octadecene) (Od-MA) catalyst for oxidation reactions, which can be easily recovered by simple filtration with recovery yields over 99.8%. rsc.org Magnetic nanoparticles have also been used as a support for a biimidazole-Cu(I) complex, allowing the catalyst to be recovered using an external magnet and reused. nih.gov
Solvent-Free Conditions : Aldehyde-amine-alkyne (A³) coupling reactions to produce propargylamines, a related synthesis, have been achieved under solvent-free conditions using a recyclable catalyst. researchgate.net
Electrochemical Synthesis : Electrochemistry offers a green alternative to traditional methods that rely on chemical oxidants. An efficient method for synthesizing imidazo[1,2-a]pyridines involves the electrochemical cyclization of ketones with 2-aminopyridines in a simple undivided cell, using ethanol (B145695) as a low-toxicity solvent and avoiding external oxidants. rsc.org
| Green Aspect | Methodology | Catalyst/Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Bio-renewable Source | One-pot transformation | Lignin β-O-4 models, Pd/C, I₂ | Valorization of biomass, high yields (up to 95%). | nih.gov |
| Green Media | A³-Coupling Reaction | Cu(II)–ascorbate / Aqueous Micellar Media | Environmentally sustainable, avoids hazardous organic solvents. | acs.org |
| Recyclable Catalyst | Henry Reaction | Immobilized Cu(II) complexes on polymer | Recyclable >10 times, high enantioselectivity. | epa.gov |
| Recyclable Catalyst | Oxidation | Poly(maleic anhydride-alt-1-octadecene) | >99.8% recovery, no treatment needed for reuse. | rsc.org |
| Green Synthesis | Electrochemical Cyclization | Ethanol solvent, no external oxidants | Environmentally benign, high atom economy. | rsc.org |
Advanced Spectroscopic and Structural Characterization of Imidazo 1,2 a Pyridine 2,3 Dione Architectures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of imidazo[1,2-a]pyridine (B132010) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of the parent imidazo[1,2-a]pyridine, characteristic signals are observed for the protons of both the imidazole (B134444) and pyridine (B92270) rings. For instance, in deuterated chloroform (B151607) (CDCl₃), the proton at position 5 (H-5) typically appears as a doublet of triplets around 8.14 ppm, while the proton at position 6 (H-6) shows a triplet of doublets at approximately 6.80 ppm. rsc.org The chemical shifts and coupling constants of these protons are influenced by the electronic effects of substituents on the heterocyclic core.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For the unsubstituted imidazo[1,2-a]pyridine, the carbon atoms of the pyridine ring resonate at distinct chemical shifts, for example, C-5 at around 145.7 ppm and C-8 at approximately 112.5 ppm. rsc.org The carbons of the imidazole moiety also exhibit characteristic signals.
For substituted derivatives, such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine, the ¹H NMR spectrum in DMSO-d₆ shows distinct singlets for the methyl groups at 2.15 ppm and 2.58 ppm, and a singlet for the methanesulfonyl group at 3.21 ppm. nih.gov The aromatic protons of the imidazopyridine, phenyl, and tolyl groups appear in the range of 6.41-8.32 ppm. nih.gov The corresponding ¹³C NMR spectrum reveals signals for the methyl carbons at 16.64 and 20.55 ppm, and the methanesulfonyl carbon at 44.01 ppm, with the aromatic carbons resonating between 113.10 and 143.27 ppm. nih.gov
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Imidazo[1,2-a]pyridine | CDCl₃ | 8.14 (dt), 7.98 (m), 7.88 (s), 7.67 (d), 7.47 (m), 7.36 (m), 7.19 (m), 6.80 (td) | 145.7, 145.6, 133.6, 128.7, 128.0, 126.1, 125.6, 124.7, 117.5, 112.5, 108.1 | rsc.org |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine | DMSO-d₆ | 8.30-8.32 (d), 8.20 (s), 7.93-7.95 (d), 7.80-7.82 (d), 7.14-7.16 (d), 6.94-6.96 (d), 6.84-6.87 (t), 6.41-6.43 (d), 3.21 (s), 2.58 (s), 2.15 (s) | 143.27, 142.78, 139.49, 139.25, 135.52, 130.48, 127.83, 127.69, 127.36, 127.22, 124.68, 121.79, 121.55, 113.50, 113.10, 44.01, 20.55, 16.64 | nih.gov |
| 4-(Phenyl(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | CDCl₃ | 9.02 (d), 7.71 (d), 7.59 (d), 7.49-7.52 (m), 7.41-7.45 (m), 7.32 (d), 7.16-7.24 (m), 6.79-6.82 (m), 5.15 (s), 3.75-3.78 (m), 2.62-2.72 (m), 2.33-2.38 (m) | 145.34, 145.07, 138.69, 134.65, 129.50, 128.59, 128.52, 127.96, 127.51, 126.16, 124.53, 119.34, 117.56, 112.10, 67.24, 66.78, 52.66 | mdpi.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of imidazo[1,2-a]pyridine derivatives. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compounds. rsc.orgmdpi.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For example, the HRMS (ESI) of 2-phenylimidazo[1,2-a]pyridine (B181562) shows a calculated m/z of 195.0922 for [M+H]⁺, with a found value of 195.0920, confirming its molecular formula as C₁₃H₁₁N₂. rsc.org
Tandem mass spectrometry (ESI-MS/MS) is utilized to study the fragmentation pathways of these compounds in the gas phase. nih.gov For 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation is the homolytic cleavage of the 3-phenoxy C-O bond. nih.gov The elimination of the substituted phenoxy radical and subsequent loss of carbon monoxide (CO) generate diagnostic ions that are useful for identifying the 3-phenoxy group and the imidazo[1,2-a]pyridine scaffold. nih.gov
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| 2-phenylimidazo[1,2-a]pyridine | ESI-HRMS | 195.0922 [M+H]⁺ | 195.0920 | rsc.org |
| 2-(4-nitrophenyl)imidazo[1,2-a]pyridine | ESI-HRMS | 240.0773 [M+H]⁺ | 240.0772 | rsc.org |
| 1,3-bis(6-(3,5-di-tert-butylphenyl)imidazo[1,2-a]pyridin-2-yl)benzene | ESI-MS | 687.4421 [M+H]⁺ | 687.4418 | nih.gov |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine | LC-MS ESI | 392 [M+H]⁺ | 392 | nih.gov |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in imidazo[1,2-a]pyridine-2,3-dione and its derivatives. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the molecule.
In the FT-IR spectrum of imidazo[1,2-a]pyridine derivatives, the C=N stretching vibration is typically observed in the region of 1632 cm⁻¹. nih.gov For derivatives containing a sulfonyl group (SO₂), characteristic stretching vibrations appear around 1156 and 1315 cm⁻¹. nih.gov The presence of an N-H group is indicated by a stretching band around 3370 cm⁻¹. nih.gov
For compounds with a thiazolidine (B150603) ring, such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (2,2-dimethyl-4-oxo-1,3-thiazolidin-3-yl)amide, the FT-IR spectrum shows a characteristic C=O stretching band for the thiazolidine ring at 1690 cm⁻¹, in addition to the CONH carbonyl stretch at 1662 cm⁻¹. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies of imidazo[1,2-a]pyridine, showing good agreement with experimental data. researchgate.net
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine | N-H stretch | 3370 | nih.gov |
| C=N stretch | 1632 | nih.gov | |
| SO₂ stretch | 1156, 1315 | nih.gov | |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (2,2-dimethyl-4-oxo-1,3-thiazolidin-3-yl)amide | Thiazolidine C=O stretch | 1690 | mdpi.com |
| CONH stretch | 1662 | mdpi.com |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of molecules. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
For instance, the X-ray crystal structure of an imidazo[1,2-a]pyridine derivative confirmed its atom connectivity and crystalline arrangement. nih.gov In one case, the analysis revealed that the compound crystallizes in a P-1 space group, with adjacent molecules arranged in a skewed conformation. nih.gov Another derivative was found to crystallize in a C2/c space group, with molecules adopting a helical arrangement along the crystallographic c-axis. Such detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and how molecules pack in the solid state.
UV-Vis Absorption and Fluorescence Emission Spectroscopy for Photophysical Properties
UV-Vis absorption and fluorescence emission spectroscopy are employed to investigate the photophysical properties of imidazo[1,2-a]pyridine architectures. These compounds often exhibit interesting electronic absorption and fluorescence spectral properties due to their π-expanded conjugated systems. ijrpr.com
The UV-Vis absorption spectra of imidazo[1,2-a]pyridine derivatives typically show absorption bands in the UV region. For example, one derivative displayed maximal absorbance at 250, 253, 253, and 254 nm in methanol, acetonitrile, tetrahydrofuran, and dichloromethane, respectively. ijrpr.com The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the imidazo[1,2-a]pyridine core. Electron-donating groups can enhance luminescence, while electron-withdrawing groups may lead to less intense emissions. ijrpr.com
Many imidazo[1,2-a]pyridine derivatives are fluorescent, emitting light in the blue and violet regions of the electromagnetic spectrum upon UV excitation. ijrpr.com The fluorescence emission can be tuned by altering the substituents. For example, a series of V-shaped fluorophores based on the imidazo[1,2-a]pyridine core displayed emission tunable from the near-UV to the deep-blue region. nih.gov The photoluminescent behavior of these compounds makes them promising candidates for applications in chemical sensing and optoelectronics. ijrpr.comtandfonline.com
| Compound Series | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |
| Imidazo[1,2-a]pyridine derivative 7e | Methanol | 250 | - | ijrpr.com |
| Acetonitrile | 253 | - | ijrpr.com | |
| Tetrahydrofuran | 253 | - | ijrpr.com | |
| Dichloromethane | 254 | - | ijrpr.com | |
| V-shaped bis-Imidazo[1,2-a]pyridine 4c | CH₂Cl₂ | 252, 310, 340 | 431 | nih.gov |
| V-shaped bis-Imidazo[1,2-a]pyridine 5d | CH₂Cl₂ | 270, 335 | 391 | nih.gov |
Computational and Theoretical Chemistry of Imidazo 1,2 a Pyridine 2,3 Dione Systems
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties and reactivity of molecules. nih.govscirp.org For the Imidazo[1,2-a]pyridine-2,3-dione system, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G++(d,p), would provide fundamental insights into its structure and behavior. nih.govresearchgate.net
Electronic Structure, Molecular Geometry, and Conformational Analysis
A DFT-based geometry optimization would be the first step in characterizing this compound. This calculation determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. The resulting data would include precise bond lengths, bond angles, and dihedral angles.
The presence of the dione (B5365651) functionality is expected to significantly influence the planarity and electronic distribution of the bicyclic system compared to the parent imidazo[1,2-a]pyridine (B132010). The carbonyl groups (C=O) are strong electron-withdrawing groups, which would alter the bond lengths within the rings. For instance, the C2-C3 bond would be a single bond, and the adjacent C=O bonds would have characteristic double bond lengths (around 1.21 Å). Conformational analysis would likely show a largely planar structure to maximize π-system conjugation, though slight puckering might occur.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
|---|---|
| C2=O Bond Length | ~1.21 |
| C3=O Bond Length | ~1.21 |
| C2-C3 Bond Length | ~1.54 |
| N1-C2 Bond Length | ~1.40 |
| C8a-N1 Bond Length | ~1.38 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. nih.govwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. scirp.org
For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the nitrogen atoms. The LUMO, conversely, would likely be centered on the electron-deficient dione moiety, specifically the C2 and C3 carbons and the oxygen atoms, due to the strong electron-withdrawing nature of the carbonyl groups. A relatively small HOMO-LUMO gap would be predicted, suggesting higher reactivity compared to the parent imidazo[1,2-a]pyridine. This increased reactivity is a direct consequence of the dione functionality.
Table 2: Predicted FMO Energies and Reactivity Indices for this compound
| Parameter | Definition | Predicted Characteristic |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Very low, indicating strong electrophilicity |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Small, suggesting high reactivity |
| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Low value, indicating a "soft" and reactive molecule |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | High value, indicating a strong tendency to attract electrons |
| Electrophilicity (ω) | χ² / (2η) | High value, confirming strong electrophilic character |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. nih.gov It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential, nucleophilic sites) and blue indicates regions of low electron density (positive potential, electrophilic sites).
In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen atoms, making them prime sites for attack by electrophiles or for forming hydrogen bonds. Conversely, the regions around the carbonyl carbons (C2 and C3) and the protons on the pyridine ring would exhibit a positive potential (blue), marking them as the primary sites for nucleophilic attack. nih.govscirp.org
Electron Density Topology (QTAIM, ELF, LOL, RDG)
Topological analyses of electron density provide a deeper understanding of chemical bonding.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) to classify chemical bonds. For the C=O bonds in the dione, QTAIM would show high ρ and negative ∇²ρ values, characteristic of covalent double bonds. Weaker non-covalent interactions could also be identified. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL maps illustrate regions of high electron localization, which correspond to chemical bonds and lone pairs. For the dione, these analyses would clearly show localization basins corresponding to the C=O double bonds, the bonds within the aromatic rings, and the lone pairs on the nitrogen and oxygen atoms.
Reduced Density Gradient (RDG): RDG analysis is particularly useful for visualizing weak non-covalent interactions. An RDG vs. sign(λ₂)ρ plot would reveal spikes in low-density regions, with the sign of the second Hessian eigenvalue (λ₂) distinguishing between attractive (hydrogen bonds, blue/green) and repulsive (steric clashes, red) interactions. This would be crucial for analyzing potential intermolecular packing in a crystal. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis examines charge transfer and orbital interactions within a molecule. It provides information about hybridization, atomic charges, and the stabilization energy (E⁽²⁾) associated with donor-acceptor interactions.
For this compound, NBO analysis would quantify the delocalization of electron density. Significant stabilization energies would be expected for the interaction between the lone pair orbitals of the oxygen atoms (n_O) and the antibonding π* orbitals of adjacent bonds (e.g., n_O -> π*_C=C), indicating hyperconjugation effects. The analysis would also confirm the strong polarization of the C=O bonds, with large positive charges on the carbons and negative charges on the oxygens, reinforcing the predictions from MEP analysis.
Fukui Functions for Nucleophilic and Electrophilic Sites
Fukui functions (f(r)) are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scirp.org They are derived from the change in electron density as an electron is added or removed.
f⁺(r): Predicts the site for nucleophilic attack (where an electron is accepted).
f⁻(r): Predicts the site for electrophilic attack (where an electron is donated).
f⁰(r): Predicts the site for radical attack.
For this compound, the condensed Fukui function f⁺(r) would be highest on the carbonyl carbons C2 and C3, identifying them as the most electrophilic centers. The f⁻(r) function would likely be largest on the atoms of the pyridine ring, highlighting them as the primary nucleophilic sites. scirp.org This detailed local reactivity information is more specific than what is provided by FMO or MEP analysis alone.
Mechanistic Probing of Chemical Transformations via Computational Methods
Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving imidazo[1,2-a]pyridine derivatives. By modeling the potential energy surface, researchers can identify transition states, intermediates, and predict the most likely reaction pathways.
Reaction Pathway Mapping and Transition State Analysis
Density Functional Theory (DFT) is a commonly employed method for mapping reaction pathways. For instance, in the synthesis of imidazo[1,2-a]pyridin-3-yl derivatives, a plausible mechanism involves the initial reaction of an acetophenone (B1666503) derivative with molecular iodine, leading to the in-situ generation of a phenylglyoxal. This is followed by a Knoevenagel-type condensation with the enolic form of dimedone. nih.gov Computational studies can help to calculate the energies of the intermediates and transition states along this pathway to support the proposed mechanism. nih.gov
In another example, the mechanism for the C3-alkylation of imidazo[1,2-a]pyridines through a three-component aza-Friedel–Crafts reaction has been investigated. mdpi.com Two potential pathways were considered: one involving the formation of an iminium ion and another proceeding through a benzyl (B1604629) alcohol intermediate. mdpi.com Computational analysis of the transition states for both pathways can help determine the most energetically favorable route.
Solvation Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and reactivity of molecules. Computational models can account for these solvation effects, providing a more accurate picture of the system's behavior in solution. For example, studies on 2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes have shown that the excited-state intramolecular proton transfer (ESIPT) process is affected by the polarity of the solvent. tandfonline.com In the gas phase, the ESIPT is a barrier-less process for most derivatives, but in polar solvents, an energy barrier can emerge. tandfonline.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Phenomena
TD-DFT is a powerful computational method for studying the electronic excited states of molecules, providing insights into their photophysical and photochemical properties.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Characterization
ESIPT is a phenomenon observed in certain molecules where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. This process is often accompanied by a large Stokes shift in the fluorescence spectrum. TD-DFT calculations have been instrumental in characterizing the ESIPT mechanism in derivatives of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP). tandfonline.comnih.gov These studies have shown that upon excitation to the first singlet excited state (S1), the intramolecular hydrogen bond is strengthened, facilitating the proton transfer. tandfonline.com The potential energy curves for the ground and excited states can be calculated to visualize the ESIPT process and determine the energy barriers involved. tandfonline.com The introduction of different substituents on the HPIP scaffold can tune the ESIPT fluorescence, and TD-DFT can predict these shifts with good accuracy. nih.gov
Predictive Modeling of Spectroscopic Signatures
TD-DFT can be used to predict the electronic absorption and emission spectra of imidazo[1,2-a]pyridine derivatives. researchgate.net By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis absorption spectrum. Similarly, by optimizing the geometry of the first excited state, the fluorescence emission spectrum can be predicted. These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of the spectra. For instance, in the study of new dyes derived from imidazo[1,2-a]pyridine, TD-DFT calculations were used to obtain the optimized geometries and frontier orbitals, which helped in understanding their interesting photophysical properties. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of small molecules (ligands) to biological macromolecules (targets) such as proteins. nih.govresearchgate.netrsc.orgnih.govnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. nih.govrsc.org
Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as inhibitors of various biological targets. rsc.org Molecular docking studies have been performed to predict the binding modes of these compounds within the active sites of their target proteins. For example, in the development of novel KRAS G12C inhibitors, molecular docking was used to understand how the imidazo[1,2-a]pyridine scaffold could be utilized for covalent inhibition. rsc.org Similarly, docking studies of imidazo[1,2-a]pyridine derivatives as antitubulin agents suggested that they bind to the colchicine-binding site of tubulin. nih.gov
MD simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms over time. This allows for the assessment of the stability of the predicted binding pose and the calculation of binding free energies. For instance, MD simulations were used to study the interaction of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with pantothenate synthetase, a potential target for antimycobacterial agents. researchgate.netopenpharmaceuticalsciencesjournal.com These simulations can reveal key interactions, such as hydrogen bonds and pi-cation interactions, that contribute to the binding affinity. researchgate.netopenpharmaceuticalsciencesjournal.com
The following tables summarize some of the key findings from molecular docking and dynamics simulations of imidazo[1,2-a]pyridine derivatives.
Table 1: Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives
| Derivative/Scaffold | Target Protein | Key Findings | Reference |
| Imidazo[1,2-a]pyridine | KRAS G12C | Potential for covalent inhibition. | rsc.org |
| 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile | Tubulin | Binding at the colchicine (B1669291) site. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide | Pantothenate synthetase | Hydrogen bonding with Gly158, Met195, Pro38; Pi-cation interaction with Hie47. | researchgate.netopenpharmaceuticalsciencesjournal.com |
| Imidazo[1,2-a]pyridine-thiophene | FLT3 | Nitrogen at the 1-position of the imidazopyridine core forms a key hydrogen bond with the hinge region. | nih.gov |
| 2-phenylimidazo[1,2-a]pyridine (B181562) | COX-2 | Methylsulfonyl group inserts into the secondary pocket. | researchgate.net |
| 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine | c-Met | Predicted binding modes guided inhibitor design. | nih.gov |
| Imidazo[1,2-a]pyridine derivative (MIA) | NF-κB p50 subunit | Docked into the p50 subunit. | nih.gov |
Table 2: Molecular Dynamics Simulation Studies of Imidazo[1,2-a]pyridine Derivatives
| Derivative/Scaffold | Target Protein | Simulation Time | Key Findings | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamide (molecule 26k) | Pantothenate synthase | 1.2 ns | Provided insights into the stability of the docking complex. | openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com |
No Specific Research Found for this compound
Following a comprehensive search of scientific literature, no specific computational and theoretical chemistry studies were identified for the chemical compound This compound . The existing body of research focuses extensively on the broader class of imidazo[1,2-a]pyridine derivatives, but does not provide specific data related to the 2,3-dione variant.
Therefore, it is not possible to provide a detailed analysis for the "" as requested in the outline. The specific subsections on "Prediction of Binding Affinities and Interaction Modes" and "Conformational Dynamics in Biological Environments" cannot be addressed due to the absence of published research on this particular compound.
While there is a wealth of information on the computational analysis of other imidazo[1,2-a]pyridine scaffolds, including molecular docking, molecular dynamics simulations, and DFT studies to predict their biological activities and chemical reactivity, these findings are not directly applicable to the unique 2,3-dione structure. Introducing data from other derivatives would fall outside the strict scope of the requested article.
Future computational studies may explore the theoretical aspects of this compound, which would then enable a detailed discussion of its binding properties and conformational behavior. Until such research is published, a scientifically accurate article on this specific topic cannot be generated.
Mechanistic Biological Studies of Imidazo 1,2 a Pyridine 2,3 Dione and Its Derivatives
Investigation of Molecular Targets and Pathway Modulation
The therapeutic potential of imidazo[1,2-a]pyridine (B132010) derivatives is rooted in their ability to interact with specific biological molecules, thereby modulating key signaling pathways involved in disease pathogenesis.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., PI3Kα, Rab Geranylgeranyl Transferase, VirB11 ATPase, InhA)
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of several critical enzymes.
PI3Kα (Phosphatidylinositol 3-kinase α): The PI3K signaling pathway is frequently overactive in cancer, making its components key therapeutic targets. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors. nih.gov Among these, compound 13k demonstrated particularly potent activity, inhibiting PI3Kα with an IC50 value of 1.94 nM. nih.gov Molecular docking studies revealed that this compound effectively engages the ATP-binding pocket of the enzyme, explaining its inhibitory action. nih.gov This inhibition of PI3Kα subsequently leads to cell cycle arrest and apoptosis in cancer cells. nih.gov
Rab Geranylgeranyl Transferase (RGGT): This enzyme is responsible for the post-translational prenylation of Rab GTPases, a modification crucial for their function in vesicular trafficking. nih.gov A series of phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid were synthesized and assessed for their ability to inhibit RGGT. nih.govnih.gov The activity of these compounds was found to be highly dependent on the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring. nih.govnih.gov The most effective inhibitors were shown to disrupt the prenylation of Rab11A in the HeLa human cervical carcinoma cell line, confirming RGGT as their molecular target. nih.govnih.gov
Receptor Agonist/Antagonist Activities (e.g., GABAA receptor)
The versatility of the imidazo[1,2-a]pyridine scaffold allows for its interaction with various receptors, leading to either agonistic or antagonistic effects.
GABAA Receptor: This receptor is a key target for anxiolytic drugs. In silico studies have shown that imidazo[1,2-a]pyridin-3-yl derivatives can bind within the cavity of the GABAA receptor, indicating a potential for interaction. researchgate.net Furthermore, the related imidazo[1,2-a]pyrimidine (B1208166) scaffold has been shown to produce agonists with functional selectivity for the GABAA α2 and α3 subtypes, which are associated with anxiolytic effects. researchgate.net
Constitutive Androstane Receptor (CAR): This nuclear receptor is a significant regulator of hepatic functions, including the metabolism and clearance of various substances. nih.gov Researchers have discovered derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine that act as potent and direct agonists of human CAR, with activity in the nanomolar range. nih.gov These compounds were found to regulate CAR target genes in both human hepatocytes and in vivo models, highlighting their potential as selective CAR modulators. nih.gov
Disruption of Specific Biological Processes (e.g., prenylation)
By inhibiting key enzymes, imidazo[1,2-a]pyridine derivatives can effectively disrupt essential biological processes.
Prenylation: As a direct consequence of inhibiting Rab Geranylgeranyl Transferase (RGGT), certain imidazo[1,2-a]pyridine-based phosphonocarboxylates disrupt the prenylation of Rab proteins. nih.govnih.gov Specifically, these inhibitors were shown to interfere with the geranylgeranylation of Rab11A in HeLa cells, demonstrating a clear mechanism for disrupting the function of this critical family of GTPases involved in cellular trafficking. nih.govnih.gov
Cellular and Subcellular Effects (in vitro academic studies)
The modulation of molecular targets by imidazo[1,2-a]pyridine derivatives translates into significant effects on cellular behavior, particularly in the context of cancer. These compounds have been shown to halt cell proliferation, arrest the cell cycle, and induce programmed cell death.
Cell Cycle Progression Analysis and Apoptosis Induction Pathways
Numerous academic studies have demonstrated that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and apoptosis through multiple pathways in various cancer cell lines.
One study found that an imidazo[1,2-a]pyridine derivative, compound 6 , induced G2/M phase cell cycle arrest in melanoma and cervical cancer cells. nih.gov This was accompanied by the induction of the intrinsic apoptosis pathway, marked by increased levels of the cell cycle inhibitors p53 and p21, and the pro-apoptotic protein BAX, ultimately leading to the activation of caspase-9. nih.gov
Another derivative, IP-5 , was shown to cause cell cycle arrest in breast cancer cells by increasing levels of p53 and p21. nih.govnih.gov This compound triggered the extrinsic apoptosis pathway, evidenced by the increased activity of caspases 7 and 8, and subsequent cleavage of PARP. nih.govnih.gov
In non-small cell lung cancer (NSCLC) cells, certain imidazo[1,2-a]pyridine derivatives (IMPAs) were found to induce apoptosis mediated by reactive oxygen species (ROS). researchgate.netnih.gov This ROS production also promoted p53-mediated cell cycle arrest. researchgate.netnih.gov The apoptotic cascade involved an increase in pro-apoptotic BAX and BAK1 expression and activation of the caspase-9/3 pathway. researchgate.net
Furthermore, a selenylated imidazo[1,2-a]pyridine, MRK-107 , was found to block the progression of colon cancer cells into the S phase of the cell cycle and induce apoptosis through the activation of caspases-3/7. mdpi.com
| Compound | Cell Line(s) | Cell Cycle Effect | Apoptosis Pathway / Key Proteins | Citation |
|---|---|---|---|---|
| Compound 6 | A375 (Melanoma), HeLa (Cervical) | G2/M Arrest | Intrinsic; p53, p21, BAX, Caspase-9 | nih.gov |
| IP-5 | HCC1937 (Breast) | G0/G1 and G2/M Arrest | Extrinsic; p53, p21, Caspase-7, Caspase-8, PARP | nih.gov |
| IMPA derivatives | A549 (Lung) | p53-mediated arrest | Intrinsic; ROS-mediated, BAX, BAK1, Caspase-9/3 | researchgate.netnih.gov |
| MRK-107 | Caco-2, HT-29 (Colon) | Sub-G1 arrest (Blocks S phase progression) | Caspase-3/7 activation | mdpi.com |
| MIA | MDA-MB-231 (Breast), SKOV3 (Ovarian) | Not specified | Increased BAX, Suppressed Bcl-2 | nih.gov |
Anti-proliferative Effects on Cell Lines
A primary outcome of the mechanistic actions described above is the potent anti-proliferative effect of imidazo[1,2-a]pyridine derivatives against a wide range of cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.
For instance, imidazo[1,2-a]pyridines 5, 6, and 7 inhibited the proliferation of A375 melanoma, WM115 melanoma, and HeLa cervical cancer cells with IC50 values ranging from 9.7 to 44.6 µM after 48 hours. nih.gov In another study, compounds IP-5 and IP-6 displayed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.gov
A selenylated derivative, MRK-107 , showed potent growth inhibition in colon cancer cell lines with GI50 values of 2.4 µM for Caco-2 and 1.1 µM for HT-29 after 48 hours of treatment. mdpi.com More recently synthesized hybrids have also shown promise, with HB9 exhibiting an IC50 of 50.56 µM against A549 lung cancer cells and HB10 showing an IC50 of 51.52 µM against HepG2 liver carcinoma cells. chemmethod.com
| Compound | Cell Line | Cancer Type | Reported Value (µM) | Citation |
|---|---|---|---|---|
| Compound 6 | A375 | Melanoma | 9.7 (IC50) | nih.gov |
| Compound 6 | WM115 | Melanoma | 16.5 (IC50) | nih.gov |
| Compound 6 | HeLa | Cervical Cancer | 35.0 (IC50) | nih.gov |
| IP-5 | HCC1937 | Breast Cancer | 45.0 (IC50) | nih.govnih.gov |
| IP-6 | HCC1937 | Breast Cancer | 47.7 (IC50) | nih.govnih.gov |
| IP-7 | HCC1937 | Breast Cancer | 79.6 (IC50) | nih.govnih.gov |
| MRK-107 | Caco-2 | Colon Cancer | 2.4 (GI50) | mdpi.com |
| MRK-107 | HT-29 | Colon Cancer | 1.1 (GI50) | mdpi.com |
| HB9 | A549 | Lung Cancer | 50.56 (IC50) | chemmethod.com |
| HB10 | HepG2 | Liver Carcinoma | 51.52 (IC50) | chemmethod.com |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation
The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to their chemical structure. Understanding the relationship between the compound's structure and its biological activity (SAR) and the mechanism by which it acts (SMR) is crucial for the development of new, more effective therapeutic agents.
Positional and Substituent Effects on Biological Efficacy
The placement and nature of chemical groups (substituents) on the imidazo[1,2-a]pyridine core significantly influence its biological efficacy.
For instance, in the development of anti-ulcer agents, new imidazo[1,2-a]pyridines with substitutions at the 3-position have been synthesized. nih.gov While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties. nih.gov Specifically, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3- yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine showed cytoprotective activity comparable to the reference drug SCH-28080. nih.gov
In the context of antituberculosis agents, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed potent activity against replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.org These compounds were found to be non-toxic to VERO cells. rsc.org Further exploration of the SAR of these imidazo[1,2-a]pyridine-3-carboxamides has led to the development of derivatives with enhanced anti-tuberculosis activity. rsc.org The amide linker at the 3-position of the imidazo[1,2-a]pyridine core was found to be critical for its activity against Mycobacterium tuberculosis. nih.gov
For c-Met inhibitors, a class of anticancer agents, the initial focus was on identifying the optimal substituent at various positions. nih.gov Researchers selected 1-methylpyrazole (B151067) as a substituent at the C-6 position while modifying the C-7 and C-8 substituents to understand the SAR. nih.gov This systematic approach led to the identification of a potent and selective c-Met inhibitor. nih.gov
In the pursuit of selective COX-2 inhibitors for inflammation, a series of 2-phenylimidazo[1,2-a]pyridines were designed with a methylsulfonyl group at the para position of the C-2 phenyl ring and various Mannich bases at the C-3 position. researchgate.net The compound 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyri-dine demonstrated the highest potency and selectivity for COX-2. researchgate.net
The table below summarizes the positional and substituent effects on the biological efficacy of various Imidazo[1,2-a]pyridine derivatives.
| Compound Series | Substitution Position | Key Substituents | Target/Activity | Key Findings |
| Imidazo[1,2-a]pyridines | 3-position | Thioethyl-aminothiadiazole side chain | Antiulcer (Cytoprotective) | Good cytoprotective properties observed. nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2, 3, and 7-positions | 2,7-dimethyl and 3-carboxamide | Antituberculosis | Potent against replicating, MDR, and XDR Mtb. rsc.org |
| Imidazo[1,2-a]pyridines | 6, 7, and 8-positions | 6-(1-methylpyrazole) | c-Met inhibitor | Systematic variation of C-7 and C-8 substituents is crucial for potency. nih.gov |
| 2-Phenylimidazo[1,2-a]pyridines | 2 and 3-positions | 2-(p-methylsulfonylphenyl), 3-(Mannich base) | COX-2 inhibitor | Morpholinomethyl at C-3 provided the highest selectivity. researchgate.net |
Rational Design Based on Mechanistic Insights
A deeper understanding of the mechanism of action at a molecular level allows for the rational design of more potent and selective inhibitors.
For example, in the development of c-Met inhibitors, a potent compound, 22e, was identified. nih.gov A systematic metabolic study revealed that a major metabolite was formed through an NADPH-dependent process in liver microsomes. nih.gov To block this metabolic pathway and improve the drug's profile, a new compound, 42, was designed and synthesized. nih.gov
Molecular docking studies of imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors showed that their binding mode is similar to that of a known inhibitor, SC-558. researchgate.net This insight confirmed that the methylsulfonyl group could fit into a secondary pocket of the COX-2 enzyme, contributing to the observed selectivity. researchgate.net This understanding reinforces the rational design of these compounds. researchgate.net
Academic Approaches to Drug Discovery and Development Strategies
Academic research plays a pivotal role in the discovery and development of new drugs, often focusing on innovative strategies to identify and optimize novel therapeutic agents.
Scaffold Hopping and Lead Optimization
Scaffold hopping is a strategy used in medicinal chemistry to identify new core structures (scaffolds) with similar biological activity to a known active compound. This can lead to compounds with improved properties.
The success of Q203, an imidazo[1,2-a]pyridine-based antituberculosis agent, spurred interest in scaffold hopping to find new molecules that target the QcrB complex of Mycobacterium tuberculosis. rsc.org Researchers replaced the imidazo[1,2-a]pyridine core with a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) scaffold, leading to the discovery of TB47. rsc.org TB47 was equipotent to Q203 and also acted as a QcrB inhibitor. rsc.org
Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The optimization of an initial imidazo[1,2-a]pyridine amide (IPA) lead compound was crucial in the design and synthesis of Q203. nih.gov Studies revealed that the linearity and lipophilicity of the amine portion of the IPA series were critical for enhancing both in vitro and in vivo efficacy, as well as the pharmacokinetic profile. nih.gov The optimized compounds showed excellent oral bioavailability and a significant reduction in bacterial load in a mouse model of tuberculosis. nih.gov
Another example involves the development of dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors. nih.gov Starting from a lead compound discovered through high-throughput screening, researchers replaced a benzimidazole (B57391) core with an imidazo[1,2-a]pyridine scaffold. nih.gov By exploring different ring systems that occupy the enzyme's affinity pocket, they identified fragments with a methoxypyridine that exhibited potent inhibition of PI3Kα in both enzyme and cellular assays. nih.gov
The table below illustrates examples of scaffold hopping and lead optimization strategies.
| Original Scaffold/Lead | New Scaffold/Optimized Compound | Target | Key Improvement |
| Imidazo[1,2-a]pyridine (in Q203) | Pyrazolo[1,5-a]pyridine (in TB47) | Mtb QcrB | Maintained potency with a new scaffold. rsc.org |
| Imidazo[1,2-a]pyridine amide (IPA) lead | Q203 (Optimized IPA) | Mtb | Improved oral bioavailability and in vivo efficacy. nih.gov |
| Benzimidazole-based lead | Imidazo[1,2-a]pyridine-based inhibitor | PI3Kα/mTOR | Potent enzyme and cellular inhibition with moderate metabolic stability. nih.gov |
Design of Bis-heterocyclic and Conjugate Molecules
A strategy to enhance biological activity or introduce new functionalities is to link two heterocyclic structures together, creating bis-heterocyclic molecules, or to conjugate the heterocyclic core with another active molecule.
Researchers have synthesized novel V-shaped bis-imidazo[1,2-a]pyridine fluorophores. nih.gov These molecules consist of two imidazo[1,2-a]pyridine units connected by a phenyl or pyridine (B92270) bridge. nih.gov The electronic properties of substituents on the imidazo[1,2-a]pyridine cores allow for the tuning of their fluorescence emission from the near-UV to the deep-blue region. nih.gov
In another approach, a substituted benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine fragment was connected through a linker to another heterocycle. The rationale is that the planar polycyclic system could intercalate between the bases of nucleic acids, potentially leading to antitumor or antiviral activities. A number of such hybrid molecules have been synthesized and are currently undergoing further investigation.
The synthesis of bis(2-oxopyridine, 2-iminochromene, chromeno[3,4-c]pyridine, benzochromeno[3,4-c]pyridine) derivatives has also been explored, starting from N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide). orientjchem.org This approach aims to create novel mono- and bis-heterocyclic derivatives with a range of potential biological activities. orientjchem.org
Advanced Applications and Future Research Trajectories of Imidazo 1,2 a Pyridine 2,3 Dione Systems
Applications in Advanced Materials Science
The versatile nature of the imidazo[1,2-a]pyridine (B132010) framework allows for its incorporation into various advanced materials, leveraging its inherent photophysical and electrochemical properties.
Optoelectronic Properties and Device Integration
Derivatives of imidazo[1,2-a]pyridine have shown significant promise for applications in optoelectronic devices. Theoretical studies on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes have revealed that their photophysical properties can be finely tuned by altering substituents and the solvent environment. tandfonline.com The significant Stokes shift observed in the fluorescence emission of certain derivatives makes them highly attractive for use in optoelectronic devices, laser dyes, and chemosensors. tandfonline.com The excited-state intramolecular proton transfer (ESIPT) process is a key feature of these dyes, influencing their emission characteristics. tandfonline.com For instance, in the gas phase, the ESIPT process in most of the studied HPIP derivatives is a barrier-less process, while in polar solvents, this is only predicted for specific derivatives. tandfonline.com The ability to modulate the emission from the enol to the keto tautomer through substituent effects and solvent polarity is a critical aspect of their design for optoelectronic applications.
Fluorescent Probes and Chemosensors Development
The imidazo[1,2-a]pyridine scaffold is an excellent platform for the development of fluorescent probes and chemosensors due to its strong fluorescence and the ease with which recognition moieties can be introduced. A variety of probes have been designed for the detection of biologically and environmentally important species.
Detection of Cysteine: A novel fluorescent probe, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), was developed for the selective and sensitive detection of cysteine (Cys) over other biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH). nih.gov This selectivity is based on the different nucleophilicities and reaction rates of these biothiols with the acrylate group, which acts as the recognition site. nih.gov The probe exhibits a significant fluorescence enhancement upon reaction with Cys and has been successfully used for imaging in living cells and zebrafish. nih.gov
Detection of Metal Ions: Imidazo[1,2-a]pyridine-based sensors have been synthesized for the detection of various metal ions.
A chemosensor, L1, demonstrated significant fluorescence enhancement in the presence of Zn2+ with a low detection limit of 6.8 × 10−8 M. rsc.org The coordination of Zn2+ induces an intramolecular charge transfer (ICT) process, resulting in bathochromic shifts in both absorption and emission spectra. rsc.org
Another fluorescent probe based on a fused imidazopyridine scaffold exhibits high sensitivity and selectivity for Fe3+ ('turn-on') and Hg2+ ('turn-off') detection. rsc.org The detection limits for Fe3+ and Hg2+ were found to be 4.0 ppb and 1.0 ppb, respectively. rsc.org This probe has been successfully applied for detecting these ions in aqueous media and within HeLa cells. rsc.org
An imidazo[1,2-a]pyridine-functionalized xanthene dye was designed as a fluorescent probe for Hg2+. rsc.org The probe operates via a spirolactam ring-opening mechanism upon binding to Hg2+, leading to a fluorescent response. rsc.org This probe is highly selective for Hg2+ over a wide pH range and has been used for imaging in living HeLa cells and for creating paper-based test strips for water sample analysis. rsc.org
"On-Off-On" Detection: A fluorescent probe, LK, was synthesized for the sequential detection of Fe3+ and F−. nih.gov The probe exhibits fluorescence quenching ("off") in the presence of Fe3+ and the fluorescence is restored ("on") upon the addition of F−. nih.gov This system has been applied to the analysis of actual water samples. nih.gov
Detection of Nerve Agent Mimics: Imidazo[1,2-a]pyridine-based fluorescent sensors have been developed for the detection of diethylcyanophosphonate (DCNP), a mimic of chemical warfare nerve agents. researchgate.net Probes like IMP-Py and IMP-Py-OH have shown effective detection of DCNP, with IMP-Py exhibiting a very low detection limit of 16.9 nM. researchgate.net
Below is an interactive data table summarizing the performance of various imidazo[1,2-a]pyridine-based fluorescent probes.
| Probe Name | Target Analyte(s) | Detection Limit | Key Feature | Application |
| IPPA | Cysteine | 0.33 µM | 76-fold fluorescence enhancement | Imaging in living cells and zebrafish |
| L1 | Zn2+ | 6.8 × 10⁻⁸ M | Intramolecular Charge Transfer (ICT) | Detection in buffer solution |
| Sensor 5 | Fe3+ / Hg2+ | 4.0 ppb / 1.0 ppb | 'Turn-on' for Fe3+, 'Turn-off' for Hg2+ | Detection in aqueous media and HeLa cells |
| Rh-Ip-Hy | Hg2+ | Not specified | Spirolactam ring-opening | Cell imaging and paper-based test strips |
| LK | Fe3+ / F− | 6.9 × 10⁻⁸ M / 3.0 × 10⁻⁷ M | "On-off-on" fluorescence response | Detection in water samples |
| IMP-Py | Diethylcyanophosphonate (DCNP) | 16.9 nM | Instantaneous and selective response | Detection of nerve agent mimics |
Corrosion Inhibition Mechanisms
Imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments. frontiersin.orgresearchgate.net Two such compounds, 2,4-diphenylbenzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine (OPIP), have demonstrated high inhibition efficiencies, reaching up to 94.1% for OPIP and 93.4% for DPIP at a concentration of 0.1 mmol L−1. frontiersin.org Electrochemical studies indicate that these molecules act as mixed-type inhibitors. frontiersin.orgresearchgate.net
Theoretical studies using Density Functional Theory (DFT) and molecular dynamics (MD) simulations have provided insights into the inhibition mechanism. frontiersin.org The calculations suggest that the imidazo[1,2-a]pyrimidine group is the primary reactive site, having a strong tendency to donate electrons to the iron surface. frontiersin.org This adsorption of the inhibitor molecules onto the mild steel surface forms a protective layer, thus preventing corrosion.
Methodological Advancements in Imidazopyridine Chemistry
The growing interest in imidazo[1,2-a]pyridine derivatives has spurred the development of new synthetic methods and the application of modern computational tools to accelerate their design and discovery.
Development of Novel Synthetic Methodologies for Complex Derivatives
A plethora of synthetic methods for constructing the imidazo[1,2-a]pyridine ring system have been reported, highlighting the versatility of this scaffold. organic-chemistry.orgresearchgate.net These methods often involve transition metal-catalyzed reactions, multi-component reactions, and cyclization strategies. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts have been extensively used for the synthesis of imidazo[1,2-a]pyridines through various pathways, including aerobic dehydrogenative cyclization, oxidative coupling, and annulation reactions. organic-chemistry.orgresearchgate.net
Palladium-Catalyzed Reactions: Palladium-catalyzed three-component reactions under microwave irradiation offer an efficient route to 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org
Catalyst-Free Methods: Catalyst-free cascade processes have been developed for the synthesis of 3-arylimidazo[1,2-a]pyridines from readily available starting materials. organic-chemistry.org
One-Pot Procedures: Efficient one-pot procedures, such as the reaction of 2-aminopyridines with nitroolefins using air as the oxidant, have been established for the construction of diverse imidazo[1,2-a]pyridines. organic-chemistry.org
Novel Condensation Reactions: A simple one-step procedure involving the condensation of 1-phenylacetylimidazole with acetylenic dicarboxylic esters provides a regioselective route to functionalized imidazo[1,2-a]pyridines. rsc.org
Synthesis of Specific Derivatives: Methodologies for the synthesis of specific derivatives, such as 3-aminoimidazo[1,2-a]pyridines and 3-nitrosoimidazo[1,2-a]pyridines, have been developed, expanding the chemical space accessible for this scaffold. organic-chemistry.org
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and materials design process to accelerate the identification of new lead compounds and materials with desired properties. nih.govnih.govresearchgate.net These computational tools are applied at various stages, from virtual screening and de novo design to predicting physicochemical properties and biological activities. researchgate.netspringernature.com
In the context of imidazo[1,2-a]pyridine chemistry, AI and ML can be leveraged to:
Predict Biological Activity: Design and synthesize novel imidazo[1,2-a]pyrimidine derivatives as potential inhibitors for therapeutic targets. For example, computational studies have been used to design derivatives as potential dual inhibitors of proteins involved in SARS-CoV-2 cell entry. nih.gov
Optimize Properties: Use predictive models to optimize the pharmacokinetic and pharmacodynamic properties of imidazo[1,2-a]pyridine-based drug candidates. mednexus.org
Virtual Screening: Perform high-throughput virtual screening of large compound libraries to identify new imidazo[1,2-a]pyridine scaffolds with potential for specific applications. nih.gov
De Novo Design: Generate novel imidazo[1,2-a]pyridine structures with desired characteristics using generative AI models. nih.gov
While the direct application of AI and ML specifically to imidazo[1,2-a]pyridine-2,3-dione systems is still an emerging area, the broader success of these methods in drug discovery and materials science suggests a significant potential for their future application in this field. nih.govnih.govspringernature.com The main challenges lie in the availability of high-quality data for training models and ensuring the interpretability of the model's predictions. researchgate.netmednexus.org
Interdisciplinary Research Frontiers
The inherent reactivity of the dione (B5365651) functionality within the imidazo[1,2-a]pyridine framework positions this class of compounds as a versatile platform for interdisciplinary research, bridging chemistry, biology, and materials science.
Bio-conjugation Strategies and Chemical Biology Applications
The electrophilic nature of the carbonyl carbons in the 2,3-dione moiety of imidazo[1,2-a]pyridines makes them prime candidates for bio-conjugation reactions. These reactions are fundamental in chemical biology for linking molecules to biomacromolecules such as proteins and nucleic acids, enabling the study and manipulation of biological systems.
One promising strategy involves the use of imidazo[1,2-a]pyridine scaffolds in the development of covalent inhibitors . rsc.org Covalent inhibitors form a stable, permanent bond with their biological target, often leading to enhanced potency and prolonged duration of action. The 2,3-dione functionality can act as a "warhead," reacting with nucleophilic residues (e.g., cysteine, lysine, or serine) present in the active sites of enzymes. This approach has been successfully employed in the development of anticancer agents targeting specific mutations in proteins like KRAS. rsc.org
The development of such covalent modifiers opens avenues for creating highly selective probes for activity-based protein profiling (ABPP), a powerful chemical proteomic technology used to identify and characterize enzyme function in complex biological samples.
Table 1: Potential Bio-conjugation Strategies for this compound
| Strategy | Target Residue | Application | Potential Advantage |
| Covalent Inhibition | Cysteine, Lysine, Serine | Drug discovery (e.g., anticancer, antiviral) | Increased potency and duration of action |
| Activity-Based Protein Profiling (ABPP) | Active site nucleophiles | Target identification and validation | In-situ labeling of active enzymes |
| Click Chemistry Handles | Post-modification functionalization | Biomolecule labeling and imaging | High efficiency and specificity |
Further research in this area could focus on fine-tuning the reactivity of the dione system through substitution on the imidazo[1,2-a]pyridine ring to achieve selective targeting of specific proteins. Moreover, the incorporation of reporter tags, such as fluorophores or biotin, onto the this compound scaffold would facilitate the visualization and tracking of these molecules within cellular environments. The identification of imidazo[1,2-a]pyridine-3-amine derivatives as effective ferroptosis inhibitors highlights the potential for this scaffold in developing drugs for injury-related diseases. nih.gov
Exploring Unconventional Reactivity Patterns for Novel Scaffolds
The unique electronic and steric properties of the this compound system offer a rich landscape for exploring unconventional reactivity patterns to generate novel and complex molecular scaffolds. These new scaffolds can serve as building blocks for the synthesis of libraries of compounds with diverse biological activities. nih.gov
One area of exploration is the ring-opening reactions of the dione system. Under specific conditions, the dione moiety can undergo cleavage to reveal reactive intermediates that can be trapped intramolecularly or intermolecularly to form new heterocyclic systems. For instance, reactions involving nucleophiles could lead to the formation of functionalized pyridine (B92270) or imidazole (B134444) derivatives that are otherwise difficult to access through conventional synthetic routes. Research has shown that imidazo[1,2-a]pyridines can undergo ring-opening to form α-iminonitriles, demonstrating a pathway to new chemical entities without the use of toxic cyanide reagents. researchgate.net
Furthermore, the dicarbonyl unit can participate in a variety of cycloaddition and condensation reactions . For example, reaction with diamines could lead to the formation of novel, fused heterocyclic systems with potential applications in materials science as organic light-emitting diodes (OLEDs) or as new classes of ligands for catalysis. The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, has been utilized to construct diverse imidazo[1,2-a]pyridine scaffolds, which can be further functionalized. rsc.orgbeilstein-journals.org
Table 2: Examples of Unconventional Reactivity and Potential Products
| Reaction Type | Reactant | Potential Product Scaffold | Potential Application |
| Ring-Opening | Nucleophiles (e.g., amines, thiols) | Functionalized Pyridines/Imidazoles | Synthesis of novel building blocks |
| Cycloaddition | Dienes | Polycyclic Aromatic Systems | Materials science, organic electronics |
| Condensation | Diamines, Hydrazines | Fused Heterocyclic Systems | Medicinal chemistry, ligand design |
| Radical Reactions | Radical initiators | Functionalized Imidazo[1,2-a]pyridines | Access to diverse derivatives |
The direct functionalization of the imidazo[1,2-a]pyridine scaffold through radical reactions is another promising avenue. rsc.org This approach allows for the introduction of a wide range of substituents at various positions on the heterocyclic core, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.gov
Q & A
Q. Advanced
- Molecular docking : Identifies binding modes with targets (e.g., c-Met kinase for anticancer activity) .
- QSAR models : Relate substituent descriptors (e.g., Hammett σ) to cytotoxicity .
- AI-driven platforms : Tools like COMSOL Multiphysics simulate reaction pathways and bioactivity .
What are the pharmacological applications of Imidazo[1,2-a]pyridine derivatives?
Basic
These derivatives exhibit:
- Antimicrobial activity : Chalcone conjugates inhibit kinetoplastid parasites (e.g., Leishmania) .
- Anticancer effects : c-Met kinase inhibitors (e.g., 3-acetamide derivatives) suppress tumor growth .
- Neuroactive properties : Modulate GABA receptors for anxiolytic applications .
How to design factorial experiments for structure-activity relationship (SAR) studies?
Advanced
A 2³ factorial design can test variables:
- Factors : Substituent size (R₁), electronic nature (R₂), and position (C-2 vs. C-3).
- Responses : IC₅₀, solubility, and selectivity.
For example, varying R₁ (NO₂, NH₂) and R₂ (methyl, cyclohexyl) in derivatives 10i–10m reveals synergistic effects .
What strategies improve yield in solid-phase synthesis of carboxamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
